molecular formula C12H17NO5S B2391183 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1914263-36-7

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2391183
CAS No.: 1914263-36-7
M. Wt: 287.33
InChI Key: BFAXIQHBBFVXSY-UHFFFAOYSA-N
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Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydrofuran ring, a methoxy group, and a benzenesulfonamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydrofuran ring and methoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide
  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide is unique due to the combination of its tetrahydrofuran ring, methoxy group, and benzenesulfonamide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-17-10-4-2-3-5-11(10)19(15,16)13-8-12(14)6-7-18-9-12/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAXIQHBBFVXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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